
In-Depth Technical Guide: 2-(Bromomethyl)-2,3-
dihydro-1H-indene

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:
2-(Bromomethyl)-2,3-dihydro-1H-

indene

Cat. No.: B1289450 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties,

and potential synthesis of 2-(Bromomethyl)-2,3-dihydro-1H-indene, a halogenated derivative

of the indane scaffold. The indane core is a recurring motif in medicinal chemistry, and its

derivatives have shown significant potential in drug discovery, particularly in the development of

novel therapeutic agents.

Core Molecular Structure and Properties
2-(Bromomethyl)-2,3-dihydro-1H-indene, also known as 2-bromomethylindane, is a bicyclic

aromatic hydrocarbon with a bromomethyl substituent on the five-membered ring. The

confirmed Chemical Abstracts Service (CAS) number for this compound is 348080-87-5.[1]

Table 1: Key Molecular and Physical Properties

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b1289450?utm_src=pdf-interest
https://www.benchchem.com/product/b1289450?utm_src=pdf-body
https://www.benchchem.com/product/b1289450?utm_src=pdf-body
https://berrchem.com/Products_rd.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1289450?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source

Molecular Formula C₁₀H₁₁Br [1]

Molecular Weight 211.10 g/mol [1]

IUPAC Name
2-(Bromomethyl)-2,3-dihydro-

1H-indene
N/A

Synonyms 2-Bromomethylindane [1]

CAS Number 348080-87-5 [1]

Spectroscopic Data
Detailed, experimentally verified spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass

Spectrometry) for 2-(Bromomethyl)-2,3-dihydro-1H-indene is not readily available in the

public domain. However, based on the known spectra of related indane derivatives and general

principles of spectroscopy, the expected spectral characteristics can be predicted.

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic

protons on the benzene ring, as well as signals for the benzylic protons and the protons on the

five-membered ring, including the bromomethyl group.

¹³C NMR: The carbon NMR spectrum would display distinct signals for the aromatic carbons

and the aliphatic carbons of the indane skeleton. The carbon of the bromomethyl group would

appear in the aliphatic region, shifted downfield due to the electronegativity of the bromine

atom.

IR Spectroscopy: The infrared spectrum would likely exhibit characteristic absorption bands for

C-H stretching of the aromatic and aliphatic groups, as well as C=C stretching of the aromatic

ring. A key feature would be the C-Br stretching vibration.

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) and a

characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single

bromine atom.

Potential Synthesis Protocols

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://berrchem.com/Products_rd.pdf
https://berrchem.com/Products_rd.pdf
https://berrchem.com/Products_rd.pdf
https://berrchem.com/Products_rd.pdf
https://www.benchchem.com/product/b1289450?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1289450?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


While a specific, detailed experimental protocol for the synthesis of 2-(Bromomethyl)-2,3-
dihydro-1H-indene (CAS 348080-87-5) is not explicitly described in readily available literature,

a plausible synthetic route can be proposed based on established organic chemistry reactions.

A common method for the preparation of such a compound would involve the bromination of

the corresponding alcohol, (2,3-dihydro-1H-inden-2-yl)methanol.

Proposed Synthetic Pathway:

2,3-Dihydro-1H-indene-2-carboxylic acid (2,3-Dihydro-1H-inden-2-yl)methanol Reduction (e.g., LiAlH4) 2-(Bromomethyl)-2,3-dihydro-1H-indene Bromination (e.g., PBr3, HBr) 

Click to download full resolution via product page

A potential synthetic route.

Step 1: Reduction of 2,3-dihydro-1H-indene-2-carboxylic acid

The commercially available 2,3-dihydro-1H-indene-2-carboxylic acid can be reduced to (2,3-

dihydro-1H-inden-2-yl)methanol. A common and effective reducing agent for this transformation

is lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like diethyl ether or

tetrahydrofuran (THF).

Step 2: Bromination of (2,3-dihydro-1H-inden-2-yl)methanol

The resulting alcohol can then be converted to the target compound, 2-(bromomethyl)-2,3-
dihydro-1H-indene, via a nucleophilic substitution reaction. Reagents commonly used for this

type of bromination include phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).

Potential Applications in Drug Development
The 2,3-dihydro-1H-indene scaffold is recognized as a "privileged structure" in medicinal

chemistry due to its ability to bind to multiple biological targets. Various derivatives of this

scaffold have been investigated for a range of therapeutic applications.

Anticancer Activity:
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Several studies have highlighted the potential of 2,3-dihydro-1H-indene derivatives as potent

anticancer agents. A notable mechanism of action for some of these compounds is the

inhibition of tubulin polymerization. By binding to the colchicine site on tubulin, these molecules

disrupt the formation of microtubules, which are essential for cell division, leading to cell cycle

arrest and apoptosis in cancer cells. This makes the indane scaffold a promising starting point

for the development of novel antimitotic drugs.

Logical Flow of Drug Discovery Interest:

Core Structure

Biological Activity

Therapeutic Potential

2,3-Dihydro-1H-indene Scaffold
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Rationale for interest in indene derivatives.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 6 Tech Support

https://www.benchchem.com/product/b1289450?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1289450?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The bromomethyl group in 2-(bromomethyl)-2,3-dihydro-1H-indene provides a reactive

handle for further chemical modifications, allowing for the synthesis of a diverse library of

compounds for structure-activity relationship (SAR) studies. This makes it a valuable

intermediate for the development of new drug candidates targeting various diseases.

Conclusion
2-(Bromomethyl)-2,3-dihydro-1H-indene is a valuable chemical entity with significant

potential in synthetic and medicinal chemistry. While detailed experimental data for this specific

compound is limited in publicly accessible sources, its structural relationship to biologically

active indane derivatives suggests it is a promising building block for the development of novel

therapeutics, particularly in the field of oncology. Further research to fully characterize this

compound and explore its reactivity and biological profile is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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